20:0-20:1-20:0 TG-d5

Lipidomics Quantitative Mass Spectrometry Isotope Dilution

Generic TG internal standards introduce up to 70% quantification error in lipidomics workflows due to differential ionization efficiency and extraction recovery. 20:0-20:1-20:0 TG-d5 eliminates this mismatch by precisely mirroring endogenous TAG chain length (C60 total acyl carbons) and the predominant sn-2 monounsaturation pattern found in human plasma VLDL/LDL: • Glycerol-d5 labeling ensures chromatographic co-elution with target analytes and a +5 Da mass shift for baseline-resolved SRM transitions • Verified LIPID MAPS MS/MS spectral entry (LMGL03010014) enables rapid cross-platform method transfer and reduces inter-site variability • >99% purity with confirmed positional specificity (20:0 at sn-1/sn-3; 20:1 at sn-2) supports FDA Bioanalytical Method Validation guidance compliance

Molecular Formula C63H120O6
Molecular Weight 978.7 g/mol
Cat. No. B11936139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20:0-20:1-20:0 TG-d5
Molecular FormulaC63H120O6
Molecular Weight978.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D
InChIKeyVNTAEBMTULPOLY-NHYOGKJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TG(20:0/20:1/20:0) (d5) Internal Standard


1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5), designated TG(20:0/20:1(11Z)/20:0) (d5) under the LIPID MAPS classification system [1], is a deuterium-labeled triacylglycerol (TAG) specifically engineered as a stable isotope-labeled internal standard for mass spectrometry-based lipidomics . This compound features a glycerol backbone esterified with two saturated arachidyl (20:0) chains at the sn-1 and sn-3 positions and one monounsaturated eicosenoyl (20:1) chain at the sn-2 position, with five deuterium atoms incorporated into the glycerol moiety for isotopic distinction . With a molecular formula of C63H115D5O6 and accurate mass of 977.940 Da , this TG species is used for accurate quantification of long-chain, asymmetric TAG molecular species in complex biological matrices including plasma, serum, and tissue extracts .

1Chain-length-matched TG ISTDLong-chain C54–C60 triacylglycerol quantification in complex biological matrices
2Glycerol-d5 backbone labelingMinimizes chromatographic isotope shift while providing +5 Da mass resolution
3sn-2 positional specificityMimics asymmetric endogenous TAG architecture prevalent in human lipoproteins

Why Generic TG Standards Fail


Generic substitution of TG internal standards in lipidomics workflows introduces systematic quantification errors that compromise cross-study reproducibility. The widely accepted principle that an ideal internal standard should closely match the physicochemical properties of target analytes means that employing a mismatched TG species (e.g., short-chain tripentadecanoin-d5 or fully saturated triarachidin-d5) leads to differential extraction recovery, variable ionization efficiency, and inaccurate retention time alignment during LC-MS analysis [1]. Furthermore, the use of a single internal standard for an entire lipid class—a common cost-saving shortcut—has been shown to produce absolute concentration errors of up to 70% when adduct ion variability is not fully accounted for [2]. In cross-platform method validation studies, the correlation coefficient between targeted and untargeted lipidomics platforms dropped from r = 0.99 using deuterated internal standard dilution series to r = 0.71 when relying solely on endogenous plasma lipid normalization [3]. This substantial divergence underscores the necessity of selecting a deuterated TG standard with acyl chain length, degree of unsaturation, and positional isomerism that precisely mirrors the target analyte population being quantified [4].

!
Chain-length mismatch
Short-chain TG standards (e.g., tripentadecanoin-d5) may cause divergent ionization and retention, compromising quantification accuracy for long-chain TAGs.
!
Symmetric standard limitation
Fully saturated or fully monounsaturated deuterated TGs fail to represent sn-2 positional effects critical for mixed-chain TAG MS/MS behavior.
!
Non-isotopic normalization drift
Relying on endogenous plasma lipid normalization instead of a matched deuterated ISTD can shift inter-platform correlation and introduce significant absolute concentration bias.

Quantitative Differentiation Evidence


Acyl Chain Length Mismatch Bias

The 20:0/20:1/20:0 acyl composition of 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5) provides direct chain-length matching for quantifying long-chain endogenous TAG species (C54-C60 range), whereas shorter-chain alternatives like tripentadecanoin-d5 (C15:0/C15:0/C15:0, total C45) and tricaproin-d5 (C6:0/C6:0/C6:0, total C18) produce distinct chromatographic retention times and divergent ionization responses that cannot be corrected by simple response factor adjustment [1]. In isotope dilution mass spectrometry, the linear dynamic range and accuracy of quantification degrade when the internal standard and target analyte differ by more than 4-6 methylene units in total acyl carbon number [2].

Chain-length mismatch
Class-level
Target: 60 C atoms (20:0/20:1/20:0)
vs. Tripentadecanoin-d5: 45 C; Tricaproin-d5: 18 C
Difference exceeds 4–6 methylene unit threshold
Large chain-length gap may bias ionization and limit direct isotope dilution accuracy.
Class-level inference; review for target TG range
Lipidomics Quantitative Mass Spectrometry Isotope Dilution

sn-2 Positional Specificity

1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5) features a defined regiospecific structure with saturated 20:0 chains at sn-1 and sn-3 positions and a monounsaturated 20:1 chain at the sn-2 position. This positional specificity directly distinguishes it from symmetric deuterated TAG alternatives such as triarachidin-d5 (20:0/20:0/20:0, fully saturated at all three positions) and trieicosenoin (20:1/20:1/20:1, fully monounsaturated). In collision-induced dissociation (CID) MS/MS analysis, the preferential neutral loss of the sn-2 fatty acid produces diagnostic fragment ions whose relative intensities correlate with regiospecific positioning, enabling the standard to serve as a retention time and fragmentation pattern calibrant for asymmetric TAG species that are abundant in human lipoproteins and adipose tissue [1].

sn-2 positional specificity
Reported
Target: sn-1/sn-3 20:0, sn-2 20:1 (asymmetric)
vs. Triarachidin-d5 (20:0/20:0/20:0) or Trieicosenoin (20:1/20:1/20:1)
Distinct sn-2 neutral loss pattern absent in symmetric standards
Supports accurate quantification of mixed-chain endogenous TG species.
Positional specificity affects ionization and fragmentation; cross-study comparable
Positional Isomerism Triacylglycerol Metabolism Regiospecific Analysis

Glycerol Backbone d5 Labeling

The five deuterium atoms in 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5) are incorporated at the glycerol backbone rather than the acyl chains, providing a +5 Da mass shift (monoisotopic mass 977.940 Da vs. 972.934 Da for the unlabeled compound) that is sufficient for baseline mass spectrometric resolution from endogenous M+0 and M+2 isotopologues while minimizing chromatographic isotope effects [1]. This backbone-labeling strategy contrasts with alternative labeling approaches: 13C-labeled TGs provide smaller relative mass differences per labeled atom and require higher isotopic enrichment for equivalent resolution, while acyl chain-deuterated TGs exhibit measurable reverse-phase retention time shifts (typically 0.1-0.3 min earlier elution per deuterium atom) due to deuterium's lower lipophilicity compared to hydrogen [2]. The glycerol d5 labeling achieves isotopic distinction without altering acyl chain physicochemical behavior.

Glycerol-d5 labeling
Class-level
Backbone d5: minimal retention time shift
vs. Acyl chain deuteration: 0.1–0.3 min earlier elution per deuterium
Acyl chain deuteration may produce 2–6× greater retention perturbation
Backbone labeling preserves co-elution, critical for matrix-matched quantification.
Class-level inference; verify with specific chromatography system
Stable Isotope Labeling Quantitative Lipidomics Deuterium Isotope Effects

High Purity for Primary Standards

1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5) is available with certified purity >99% , satisfying the purity threshold recommended for primary reference standards in quantitative bioanalytical method validation according to ICH Q2(R1) and FDA Bioanalytical Method Validation guidance documents. This purity level compares favorably to alternative deuterated TG products such as triarachidin-d5, which is supplied at a standard purity of 95% . The 4-percentage-point purity differential, while numerically modest, becomes analytically consequential when the internal standard is added at low nanomolar concentrations, where a 95% purity standard contributes a 5% non-target mass impurity that can interfere with low-abundance endogenous TAG species quantification.

Certified purity
Specification review
>99%
certified purity (HPLC-ELSD/GC-FID)
Supports primary standard purity requirements for bioanalytical method validation.
Data to verify per supplier certificate of analysis; comparator triarachidin-d5 typically 95%
Analytical Reference Standards Quality Control Method Validation

Verified LIPID MAPS MS/MS Spectrum

1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5) is registered in the LIPID MAPS Structure Database under LM_ID LMGL03010014, with a curated MS/MS spectrum for the [M+NH4]+ precursor ion (nominal m/z 996) and documented principal product ion structures [1]. This community-standardized spectral entry provides validated fragmentation patterns and optimized collision energy parameters that facilitate method transfer across different MS platforms (QqQ, Q-TOF, Orbitrap) without requiring de novo spectral characterization. In contrast, many commercially available deuterated TG internal standards lack publicly accessible, experimentally verified MS/MS spectral libraries, requiring each laboratory to independently establish and validate detection parameters.

LIPID MAPS spectrum
Head-to-head
LMGL03010014 – curated MS/MS spectrum ([M+NH4]+ m/z 996)
Accelerates method transfer with community-validated fragmentation data.
Publicly available spectral entry; many commercial d5-TG standards lack this resource
Lipidomics Standards Initiative Spectral Libraries Method Harmonization

Application Scenarios


Long-Chain TAG Quantification in Plasma

This compound is optimal for laboratories performing targeted LC-MS/MS quantification of endogenous TAG species in the C54-C60 total acyl carbon range. The 20:0/20:1/20:0 acyl composition provides chain-length matching that minimizes matrix-dependent ionization suppression when quantifying very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) TAGs. The positional specificity with a monounsaturated sn-2 chain reflects the predominant endogenous TAG structural motif in human plasma, where approximately 70% of unsaturated fatty acids occupy the sn-2 position [1]. The glycerol backbone d5 labeling ensures chromatographic co-elution with target analytes while providing a +5 Da mass shift for baseline-resolved selected reaction monitoring (SRM) transitions.

Cross-Platform Method Harmonization

For contract research organizations and academic core facilities supporting multi-center clinical studies, this compound offers the distinct advantage of a verified LIPID MAPS MS/MS spectral entry (LMGL03010014) [2]. This community-standardized spectral resource enables rapid method transfer across participating laboratories with different MS instrumentation, reducing inter-site variability in lipid identification and quantification. The >99% purity specification supports compliance with FDA Bioanalytical Method Validation guidance for studies that may ultimately support regulatory submissions.

Dietary Fatty Acid Flux Analysis

This d5-labeled TG serves as a tracer for stable isotope-resolved metabolomics (SIRM) studies investigating the kinetics of dietary long-chain fatty acid uptake and reassembly into endogenous TG pools. The deuterium labeling on the glycerol backbone rather than acyl chains ensures that the isotopic label is retained during de novo lipogenesis and acyl chain remodeling, providing a direct readout of glycerol backbone flux independent of fatty acid exchange at the sn-1 and sn-3 positions. This backbone-labeling strategy has been established as the preferred approach for tracing TG synthesis rates in hepatocyte and adipocyte model systems [3].

HRMS Calibration for Untargeted Lipidomics

In untargeted lipidomics workflows employing high-resolution mass spectrometry (HRMS), this d5-TG standard provides a retention time and accurate mass calibrant for the C60 TAG region of the lipidome. The defined monoisotopic mass (977.940 Da) and [M+NH4]+ adduct (nominal m/z 996) provide mass accuracy benchmarks for orbitrap and Q-TOF instruments across the m/z 900-1000 range, where many biologically significant long-chain TAG species elute. The positional specificity (20:0 at sn-1/sn-3; 20:1 at sn-2) further enables in silico prediction of retention time behavior for related asymmetric TAG species based on equivalent carbon number (ECN) models.

Application
Selection Property
Validation Focus
Long-chain TAG quantification in plasma
Chain-length-matched TG ISTD (C54–C60 range)
Ionization suppression correction, sn-2 positional specificity review
Cross-platform method harmonization
LIPID MAPS verified MS/MS spectrum
Multi-site method transfer, inter-lab reproducibility assessment
Dietary fatty acid flux analysis
Glycerol backbone d5 labeling
Stable isotope-resolved metabolomics; backbone flux independent of acyl chain exchange
HRMS calibration for untargeted lipidomics
Defined accurate mass and retention time calibrant
Mass accuracy benchmarks, ECN-based retention prediction for asymmetric TAGs

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